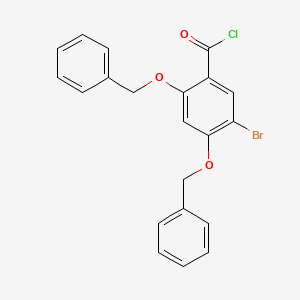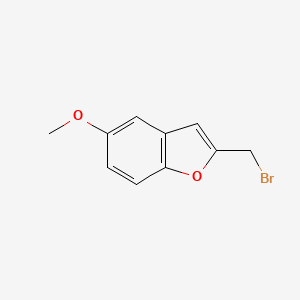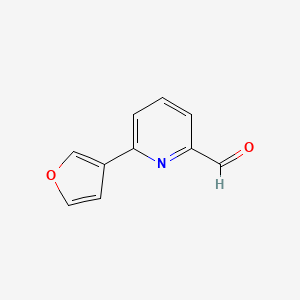
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of bromine and phenylmethoxy groups attached to a benzoyl chloride core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and phenol derivatives for the etherification step .
Chemical Reactions Analysis
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl alcohol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of compounds with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and phenylmethoxy groups influence its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride include other benzoyl chlorides with different substituents, such as:
5-Bromo-2,4-dimethoxybenzaldehyde: This compound has similar bromine and methoxy groups but differs in the aldehyde functional group.
2-Bromobenzoyl chloride: Another benzoyl chloride derivative with a bromine substituent but lacking the phenylmethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C21H16BrClO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H16BrClO3/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
FMHAKBRRLBRXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)Cl)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)


![N-Hexyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8481630.png)


![N-[(Dimethylamino)methylene]-cinnamamide](/img/structure/B8481654.png)

![4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine](/img/structure/B8481670.png)


